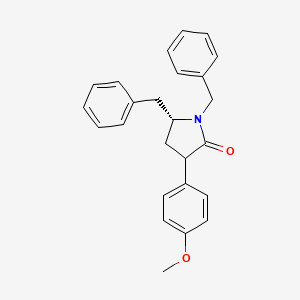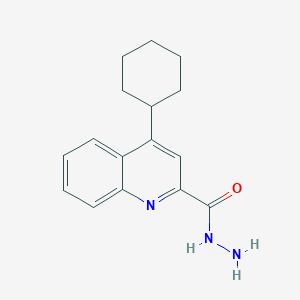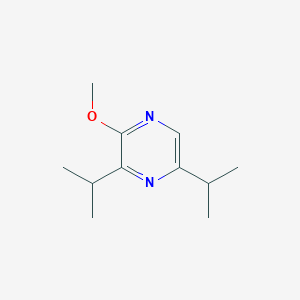![molecular formula C18H12ClNO2 B14226101 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-29-9](/img/structure/B14226101.png)
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione is a synthetic organic compound belonging to the class of carbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by chlorination and methylation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione, known for its wide range of biological activities.
4-Chloro-3,5-dimethylcarbazole: A closely related compound with similar chemical properties.
6,11-Dioxo-5H-benzo[b]carbazole:
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the carbazole core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
830926-29-9 |
|---|---|
Molekularformel |
C18H12ClNO2 |
Molekulargewicht |
309.7 g/mol |
IUPAC-Name |
4-chloro-3,5-dimethylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C18H12ClNO2/c1-9-7-8-12-13-16(20(2)15(12)14(9)19)18(22)11-6-4-3-5-10(11)17(13)21/h3-8H,1-2H3 |
InChI-Schlüssel |
QIIVBRVXAIVELV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

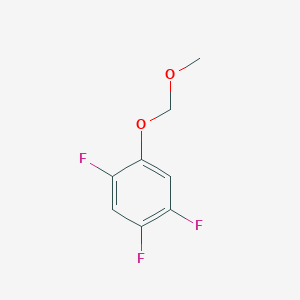

methylene]-](/img/structure/B14226050.png)
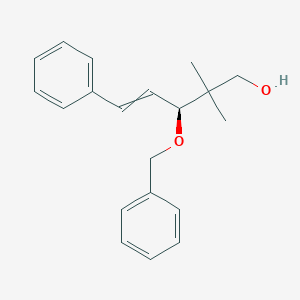
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)

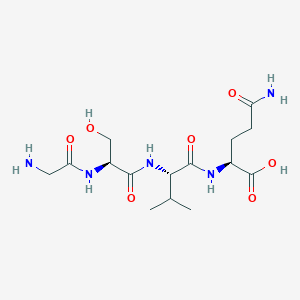
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
